3-Amino-5-methylthiophene-2-carboxylic acid

Anti-inflammatory SAR Medicinal Chemistry

3-Amino-5-methylthiophene-2-carboxylic acid (CAS 100047-53-8) is a substituted thiophene heterocycle containing a carboxylic acid, a primary amino group, and a methyl group, with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol. The compound is widely utilized as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of biologically active heterocyclic scaffolds.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 100047-53-8
Cat. No. B178627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methylthiophene-2-carboxylic acid
CAS100047-53-8
Synonyms3-aMino-5-Methylthiophene-2-carboxylic acid
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C(=O)O)N
InChIInChI=1S/C6H7NO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,7H2,1H3,(H,8,9)
InChIKeyBLEZJNAXCPGYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methylthiophene-2-carboxylic Acid (CAS 100047-53-8) | Key Procurement Specifications for Heterocyclic Building Blocks


3-Amino-5-methylthiophene-2-carboxylic acid (CAS 100047-53-8) is a substituted thiophene heterocycle containing a carboxylic acid, a primary amino group, and a methyl group, with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . The compound is widely utilized as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of biologically active heterocyclic scaffolds .

Why 3-Amino-5-methylthiophene-2-carboxylic Acid Cannot Be Substituted with Generic Thiophene Analogs


The specific substitution pattern of 3-amino, 5-methyl, and 2-carboxylic acid on the thiophene ring confers distinct electronic and steric properties that are critical for downstream synthetic transformations and biological target engagement. While many thiophene-2-carboxylic acid derivatives exist, minor positional isomerism or the absence of the amino group can dramatically alter reactivity, physicochemical properties (e.g., logP, solubility), and biological activity. For instance, the presence of an amino group at the 3-position, as opposed to the 4-position, directly impacts the molecule's ability to participate in hydrogen bonding and dictates the regiochemistry of further derivatization, such as amide bond formation or heterocycle annulation [1]. Generic substitution with unsubstituted thiophene-2-carboxylic acid or positional isomers will lead to different synthetic outcomes and biological profiles, making this specific regioisomer non-interchangeable.

Quantitative Differentiation Evidence for 3-Amino-5-methylthiophene-2-carboxylic Acid vs. Key Analogs


Amino Substituent Position Dictates Anti-Inflammatory Potency in Thiophene-2-Carboxylic Acid Scaffolds

While direct quantitative data for 3-amino-5-methylthiophene-2-carboxylic acid itself is not reported in the primary literature, class-level SAR data for closely related 4,5-diarylthiophene-2-carboxylic acid derivatives demonstrates that the presence and position of an amino substituent are critical for activity. The introduction of amino moieties onto the carboxylic acid function of these scaffolds resulted in a significant improvement in anti-inflammatory activity compared to the unsubstituted parent acid when benchmarked against diclofenac sodium [1]. This establishes the amino group as a key pharmacophoric element whose specific placement is crucial for potency.

Anti-inflammatory SAR Medicinal Chemistry

Positional Isomerism Alters Anticancer Activity Profile in Thiophene-2-Carboxylic Acid Series

In a comparative study of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives, compounds with different substitution patterns on the thiophene ring exhibited varying levels of anticancer activity against the PC-3 human prostate cancer cell line. The study evaluated a series of compounds, with the most active derivatives showing growth inhibition with IC50 values ranging from 13.6 to 38.2 µM [1]. This variability demonstrates that the precise substitution pattern, including the position of amino and methyl groups, is a key determinant of cytotoxic potency.

Anticancer SAR Prostate Cancer

Methyl Ester Derivative Confirmed as an Established Pharmaceutical Intermediate with Documented Utility

The methyl ester of the target compound, methyl 3-amino-5-methylthiophene-2-carboxylate (CAS 76575-71-8), is a well-documented intermediate employed specifically for pharmaceutical and chemical research . The ester is synthesized from the parent carboxylic acid (3-Amino-5-methylthiophene-2-carboxylic acid) and demonstrates the compound's established role as a critical building block. While the parent acid itself may have limited direct biological data, its ester is a key synthetic intermediate, proving its value in generating functional derivatives .

Chemical Synthesis Pharmaceutical Intermediate Ester Derivative

High-Impact Application Scenarios for 3-Amino-5-methylthiophene-2-carboxylic Acid Based on Evidence


Lead Optimization in Anti-Inflammatory Drug Discovery Programs

This compound serves as a key starting material for synthesizing novel thiophene-2-carboxylic acid derivatives. As demonstrated by class-level SAR studies, the introduction of an amino moiety is critical for enhancing anti-inflammatory activity, making this specific amino-substituted scaffold a preferred choice for building focused compound libraries aimed at improving upon the efficacy of standard agents like diclofenac sodium [1].

Development of Targeted Anticancer Agents

The compound's core structure is a proven template for generating anticancer agents, as evidenced by the activity of structurally related 4,5-diarylthiophene-2-carboxylic acids against prostate cancer (PC-3) cell lines [1]. Researchers can leverage 3-amino-5-methylthiophene-2-carboxylic acid as a building block to create novel analogs with potentially improved potency and selectivity profiles for various oncology targets.

Synthesis of Advanced Pharmaceutical Intermediates

The compound is a direct precursor to methyl 3-amino-5-methylthiophene-2-carboxylate, a widely recognized and utilized intermediate in pharmaceutical R&D [1]. This established synthetic pathway validates the compound's role in generating more complex, functionalized heterocyclic systems, which are valuable for medicinal chemistry and chemical biology applications.

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